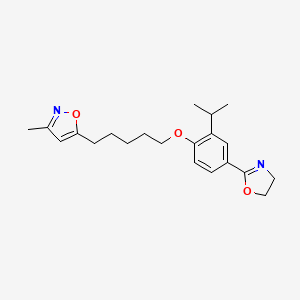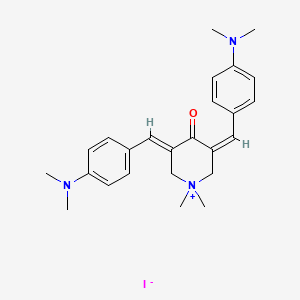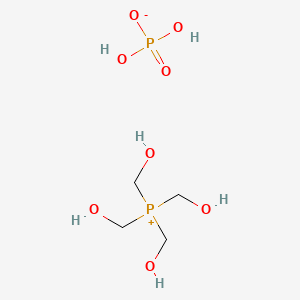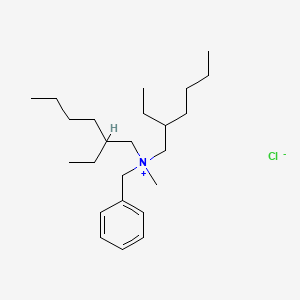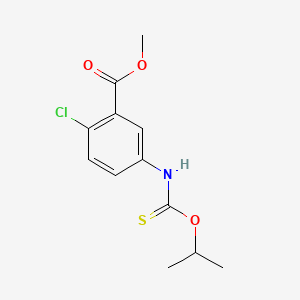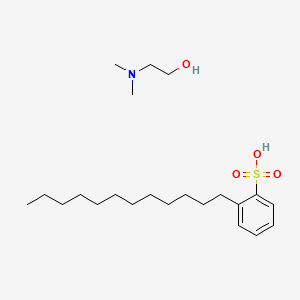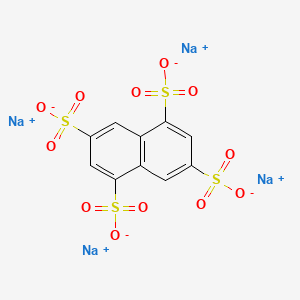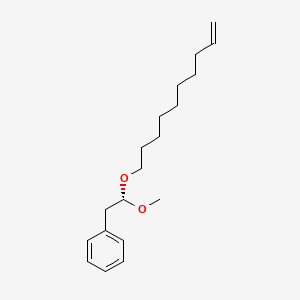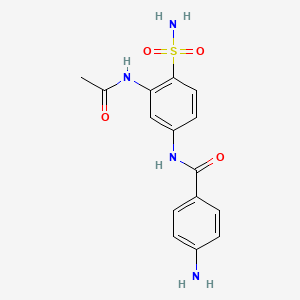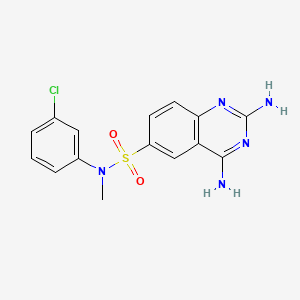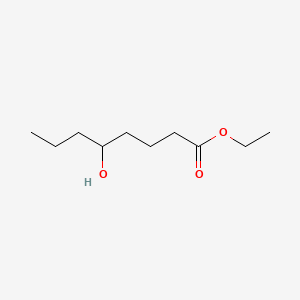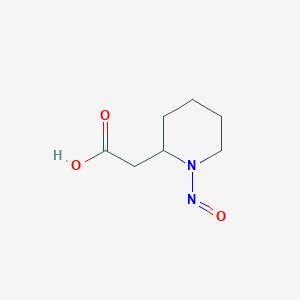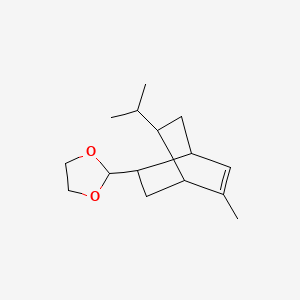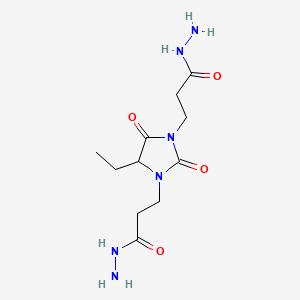
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C12H22N6O4. It is known for its unique structure, which includes an imidazolidine ring substituted with ethyl and propionohydrazide groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the preparation involves the reaction of appropriate starting materials under controlled conditions, often requiring specialized organic synthesis techniques and equipment .
Analyse Des Réactions Chimiques
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has a similar structure but with an isopropyl group instead of an ethyl group. It shares many chemical properties but may have different biological activities.
Other imidazolidine derivatives: Various imidazolidine derivatives with different substituents can be compared based on their chemical and biological properties. The uniqueness of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific substituents and the resulting properties, which make it suitable for particular applications
Propriétés
Numéro CAS |
93893-55-1 |
|---|---|
Formule moléculaire |
C11H20N6O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
3-[5-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-2-7-10(20)17(6-4-9(19)15-13)11(21)16(7)5-3-8(18)14-12/h7H,2-6,12-13H2,1H3,(H,14,18)(H,15,19) |
Clé InChI |
WMURWOOSOYACHB-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


